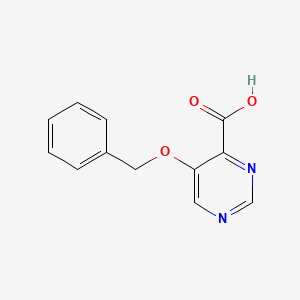

5-(Benzyloxy)pyrimidine-4-carboxylic acid

描述

Significance of Benzyloxy Substituents in Heterocyclic Chemistry

The benzyloxy substituent (–OCH2C6H5) is a prominent functional group in heterocyclic chemistry, valued for its ability to modulate the electronic, steric, and lipophilic properties of heterocycles such as pyrimidines. Incorporation of benzyloxy groups into heterocyclic scaffolds often enhances molecular interactions, including binding affinity and selectivity towards biological targets, making them attractive in drug discovery and development.

In the context of pyrimidine derivatives, the benzyloxy substituent at the 5-position of the pyrimidine ring, as in 5-(Benzyloxy)pyrimidine-4-carboxylic acid, introduces a unique combination of aromatic and ether functionalities. This substitution can influence the compound’s chemical reactivity, solubility, and ability to participate in non-covalent interactions such as π-π stacking and hydrogen bonding. These effects are critical in tuning the pharmacological profiles and material properties of pyrimidine-based compounds.

From a synthetic perspective, the benzyloxy group serves as a protecting or activating moiety that can be introduced or removed under controlled conditions, facilitating the synthesis of complex heterocyclic derivatives. The presence of the benzyloxy substituent also allows for further functionalization through cross-coupling reactions and other organic transformations, expanding the chemical space accessible for pyrimidine derivatives.

Table 1: Key Properties and Roles of the Benzyloxy Substituent in Pyrimidine Derivatives

| Property/Role | Description |

|---|---|

| Electronic Effect | Electron-donating via resonance, influencing pyrimidine ring reactivity |

| Steric Influence | Adds bulk, affecting molecular conformation and interaction with biological targets |

| Lipophilicity | Increases hydrophobic character, impacting solubility and membrane permeability |

| Synthetic Utility | Acts as a protecting group and site for further chemical modification |

| Biological Interaction | Enhances binding affinity through aromatic and hydrogen bonding interactions |

Detailed Research Findings

Research into this compound and related derivatives has demonstrated their potential in various applications, particularly in medicinal chemistry. Studies have shown that pyrimidine derivatives bearing benzyloxy substituents exhibit promising biological activities, including antimicrobial, anticancer, and antiviral effects, attributable in part to the benzyloxy group's influence on molecular recognition and pharmacokinetics.

Synthetic methodologies for these compounds often employ nucleophilic substitution or palladium-catalyzed cross-coupling reactions to install the benzyloxy group selectively at the 5-position of the pyrimidine ring. Such approaches have been optimized to achieve high yields and regioselectivity, enabling the efficient production of this compound derivatives for further biological evaluation.

属性

IUPAC Name |

5-phenylmethoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)11-10(6-13-8-14-11)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAJXKBXLHMIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Benzyloxy)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzyloxy group and a carboxylic acid group . The presence of the benzyloxy moiety is believed to enhance binding affinity to biological targets, while the carboxylic acid can participate in hydrogen bonding, influencing its interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. It has been implicated in:

- Inhibition of Kinase Activity : The compound may act as an inhibitor for various kinases, including ERK5, which is involved in cellular proliferation and survival. Inhibiting this pathway could lead to reduced tumor growth in cancer models .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, with some derivatives showing significant inhibition of COX-2 activity, a key enzyme in inflammation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cancer Treatment : In studies involving non-small cell lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells, this compound exhibited cytotoxic effects with an LC50 value of approximately 12 μM, indicating its potential as an anticancer agent .

- Inflammation Models : The compound has demonstrated significant anti-inflammatory effects, particularly in inhibiting COX-2 activity. This was evidenced by an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug .

- Mechanistic Insights : The interaction studies revealed that the benzyloxy group aids in binding to specific molecular targets, enhancing the compound's efficacy in modulating biological pathways .

科学研究应用

Medicinal Chemistry

5-(Benzyloxy)pyrimidine-4-carboxylic acid has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The compound demonstrated an IC50 value comparable to established COX inhibitors like celecoxib and diclofenac, indicating potent anti-inflammatory activity.

| Compound | IC50 (μmol) | COX Enzyme |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Diclofenac | Not specified | COX-1/COX-2 |

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, highlighting its potential as an antimicrobial agent.

Biochemical Applications

The compound can serve as a probe or ligand in biochemical assays due to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate enzymatic activity or influence signal transduction pathways, making it valuable for research in cellular biology and pharmacology.

Synthetic Intermediate

In synthetic organic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals or functional materials.

Case Study 1: Anti-inflammatory Evaluation

In one study, several pyrimidine derivatives were evaluated for their anti-inflammatory properties through COX inhibition assays. The findings indicated that modifications at the 5-position significantly enhanced the inhibitory effects on COX enzymes, suggesting that structural optimization could lead to more effective anti-inflammatory agents.

Case Study 2: Antimicrobial Screening

A combinatorial library of pyrimidine derivatives was synthesized and screened for antimicrobial activity against Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited significant efficacy, reinforcing the potential of this compound in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that specific modifications enhance biological activity:

- Electron-donating groups at the 5-position (e.g., benzyloxy) improve COX inhibitory effects.

- Alkyl substitutions at the 2-position (such as isopropyl) are crucial for maintaining anti-inflammatory activity.

These insights can guide future research aimed at optimizing the compound's efficacy and broadening its application spectrum.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-(benzyloxy)pyrimidine-4-carboxylic acid with analogous pyrimidinecarboxylic acids:

Key Observations:

- Substituent Effects: The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like chloro or methyl. This enhances membrane permeability, making it advantageous in drug design . Cyclopropyl substituents (e.g., in 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid) introduce ring strain, which may modulate reactivity or metabolic stability .

Acidity and Reactivity :

- The carboxylic acid group at the 4-position is common across all compounds, but substituents alter acidity. For instance, electron-withdrawing groups (e.g., chloro) increase acidity, while electron-donating groups (e.g., benzyloxy) may reduce it .

- Studies comparing pyrimidinecarboxylic acids with benzoic acids suggest that solvent effects (e.g., polarity, hydrogen bonding) significantly influence reaction rates in hydroxylic solvents .

准备方法

Synthesis via Nucleophilic Substitution of 5-Halo Pyrimidine Precursors

One common strategy involves starting from 5-halo-substituted pyrimidine derivatives, such as 5-bromo-2-cyanopyrimidine, and performing nucleophilic substitution with a benzyloxy donor (e.g., benzyl alcohol or phenylcarbinol) under basic conditions and catalytic assistance.

-

- Reactants: 5-bromo-2-cyanopyrimidine and phenylcarbinol

- Solvent: Toluene

- Base: Cesium carbonate

- Catalysts: Cuprous iodide and 1,10-phenanthroline

- Temperature: 80–110 °C

- Reaction Time: 4–12 hours

Outcome: This step yields 5-(benzyloxy)-2-cyanopyrimidine after purification by concentration and isolation.

Hydrolysis and Carboxylation to Obtain the Carboxylic Acid

Following the introduction of the benzyloxy group, the nitrile functionality at the 2-position is hydrolyzed under basic aqueous conditions to convert the nitrile into the carboxylic acid group.

-

- Reactant: 5-(benzyloxy)-2-cyanopyrimidine

- Medium: Aqueous basic solution (highly basic)

- Temperature: 25–100 °C

- pH Adjustment: Acidification to precipitate the product

- Isolation: Filtration and drying of the solid

Outcome: This step produces 5-(benzyloxy)pyrimidine-4-carboxylic acid with good purity.

Alternative Route via Pyrimidine Ring Closure and Functional Group Transformations

An improved synthetic process for related pyrimidine carboxylic acids involves:

- Starting from malonic acid dinitrile or dimethylamino methylene malonic acid dinitrile and dimethylformamide chloride.

- Formation of intermediate chloro and amino-substituted azapentadiene compounds.

- Ring closure with ammonia to form 4-substituted 5-cyano pyrimidine compounds.

- Hydrolysis (saponification) of the cyano group to the carboxylic acid using aqueous sulfuric acid or alcoholic alkali metal hydroxide solutions.

This method emphasizes the use of readily available starting materials and simple reaction steps with high yields and purity, offering an efficient alternative for preparing substituted pyrimidine carboxylic acids.

Preparation of Benzyloxy Precursors via Alkylation of Hydroxy Pyrimidines or Benzaldehydes

The benzyloxy group can be introduced by alkylation of hydroxy-substituted pyrimidines or hydroxybenzaldehydes with benzyl halides in the presence of a base such as potassium carbonate or cesium carbonate, often in polar aprotic solvents like DMF or toluene.

-

- Reactants: Hydroxy-pyrimidine or hydroxybenzaldehyde derivatives and benzyl halide

- Base: Potassium carbonate or cesium carbonate

- Solvent: DMF or toluene

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Example: Preparation of benzyloxy benzaldehydes by reaction of 4-hydroxybenzaldehyde with benzyl halide in the presence of potassium carbonate at room temperature, followed by extraction and purification.

Catalytic and Solvent Effects in Benzyloxy Pyrimidine Syntheses

Studies on related benzyloxy pyrimidine derivatives have shown that:

- Basic catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) at 25 mol% loading and elevated temperatures (90–110 °C) under solvent-free conditions provide high yields (up to 97%) in analogous pyrimidoquinoline syntheses involving benzyloxy intermediates.

- Acidic catalysts like para-toluenesulfonic acid or acetic acid are less effective in these reactions.

- Solvent-free conditions often enhance reaction efficiency and yield compared to reactions in solvents.

While these findings are from related benzyloxy pyrimidine derivatives, they inform optimal conditions for the preparation of this compound.

Summary Table of Preparation Methods

Additional Research Findings and Notes

- The benzyloxy group introduction is generally achieved via nucleophilic substitution or alkylation under basic conditions with phase transfer or copper catalysis to enhance reaction rates and yields.

- Hydrolysis of nitrile to carboxylic acid is a critical step, requiring careful pH control to precipitate the acid product effectively.

- The use of cesium carbonate and copper catalysts is common in the coupling step due to their efficiency in C–O bond formation.

- The improved synthetic routes emphasize simplicity, readily available starting materials, and high purity of final products.

- Experimental procedures often include purification by crystallization from solvents like chloroform or extraction with ethyl acetate.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Benzyloxy)pyrimidine-4-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., benzyloxy-substituted pyrimidine intermediates) under controlled conditions. For example, benzyloxy groups can be introduced via nucleophilic substitution using benzyl alcohol derivatives in the presence of catalysts like palladium or copper. Reaction optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and pH (neutral to mildly acidic) to maximize yield and purity . Reflux conditions monitored by TLC or NMR ensure reaction completion .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Key techniques include:

- Spectroscopy : H/C NMR to confirm substitution patterns and benzyloxy group attachment. IR spectroscopy identifies carboxylic acid (-COOH) and aromatic C-O stretches .

- Chromatography : HPLC or GC-MS for purity assessment (>95% typical for research-grade material) .

- Thermal Analysis : TGA/DSC to evaluate thermal stability, critical for applications in material science .

Q. What are the primary applications of this compound in early-stage drug discovery?

- Methodological Answer : It serves as a versatile intermediate for:

- Anticancer Agents : Functionalization at the 4-carboxylic acid position enables conjugation with targeting moieties (e.g., folate derivatives). In vitro screens against cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity .

- Enzyme Inhibitors : The pyrimidine core interacts with ATP-binding pockets in kinases. IC values are determined via fluorescence-based kinase assays .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., variable IC values) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:

- Buffer Optimization : Use consistent pH (e.g., 7.4 for physiological mimicry) and ionic strength.

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate cell line viability via MTT assays .

- Structural Confirmation : Re-synthesize batches and verify purity via LC-MS to rule out degradation products .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Methodological Answer : Address low solubility (common with aromatic carboxylic acids) via:

- Prodrug Design : Convert the -COOH group to esters (e.g., ethyl ester) for enhanced membrane permeability, with in situ hydrolysis by esterases .

- Nanocarrier Systems : Encapsulate in liposomes or PEGylated nanoparticles, monitoring release kinetics using dialysis membranes .

Q. How do substituents on the benzyloxy group influence reactivity and bioactivity?

- Methodological Answer : Systematic SAR studies involve:

- Electron-Withdrawing Groups (e.g., -NO) : Increase electrophilicity of the pyrimidine ring, enhancing cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives) .

- Electron-Donating Groups (e.g., -OCH) : Improve binding affinity to hydrophobic enzyme pockets (e.g., dihydrofolate reductase) via π-π stacking. Docking simulations (AutoDock Vina) quantify binding energies .

Q. What analytical methods resolve challenges in quantifying trace impurities?

- Methodological Answer : Employ:

- High-Resolution Mass Spectrometry (HRMS) : Detect impurities at <0.1% levels, critical for regulatory compliance.

- 2D NMR (e.g., HSQC, HMBC) : Differentiate regioisomers or byproducts from incomplete benzyloxy substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。